molecular formula C33H39NO4 B564878 Carebastine-d5 Methyl Ester CAS No. 1190019-51-2

Carebastine-d5 Methyl Ester

Cat. No.: B564878
CAS No.: 1190019-51-2
M. Wt: 518.709
InChI Key: MSGNQXZBCGURTB-UAVBZTRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carebastine-d5 Methyl Ester involves the incorporation of deuterium atoms into the Carebastine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of Carebastine, followed by the esterification of the carboxylic acid group to form the methyl ester. Deuterium is then introduced through specific reaction conditions that favor the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium. The final product is purified through techniques such as chromatography to achieve the desired level of purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Carebastine-d5 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carebastine-d5 Methyl Ester is extensively used in scientific research, particularly in the following areas:

    Pharmacokinetics: The deuterium labeling allows for the tracing of metabolic pathways and the study of drug metabolism.

    Biological Studies: Used to investigate the biological activity of Carebastine and its effects on histamine H1 receptors.

    Medical Research: Helps in understanding the therapeutic potential of Carebastine in treating allergic conditions.

    Industrial Applications: Used in the development of new antihistamine drugs and in quality control processes

Mechanism of Action

Carebastine-d5 Methyl Ester exerts its effects by acting as a histamine H1 receptor antagonist. It binds to the H1 receptors, preventing histamine from exerting its effects, which include vasodilation, increased vascular permeability, and smooth muscle contraction. This action helps in alleviating symptoms of allergic reactions such as itching, swelling, and redness .

Comparison with Similar Compounds

Similar Compounds

    Ebastine: The parent compound of Carebastine, used as an antihistamine.

    Carebastine: The non-deuterated form of Carebastine-d5 Methyl Ester.

    Other H1 Receptor Antagonists: Compounds like Loratadine and Cetirizine

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracing of the compound’s metabolic pathways and can lead to a better understanding of its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butanoyl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39NO4/c1-33(2,32(36)37-3)28-18-16-25(17-19-28)30(35)15-10-22-34-23-20-29(21-24-34)38-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGNQXZBCGURTB-UAVBZTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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